molecular formula C9H13BrN2O2 B1679948 Pyridostigmine bromide CAS No. 101-26-8

Pyridostigmine bromide

Número de catálogo: B1679948
Número CAS: 101-26-8
Peso molecular: 261.12 g/mol
Clave InChI: VNYBTNPBYXSMOO-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El bromuro de piridostigmina puede sintetizarse mediante la reacción de bromuro de 3-hidroxi-1-metilpiridinio con cloruro de dimetilcarbamilo. La reacción suele producirse en presencia de una base, como el hidróxido de sodio, que facilita la formación del éster carbamato .

Métodos de Producción Industrial: En entornos industriales, el bromuro de piridostigmina se produce utilizando una ruta de síntesis similar, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final. El compuesto se purifica posteriormente mediante recristalización u otros métodos adecuados para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Hydrolysis

The primary reaction involving pyridostigmine bromide is hydrolysis, leading to the formation of several metabolites:

  • Primary Metabolite : 3-hydroxy-N-methyl-pyridinium (HNM)

  • Other Possible Metabolites :

    • 3,4-dihydroxy-N-methyl-pyridinium

    • Methoxy-N-methyl-pyridinium

    • Acetoxy-N-methyl-pyridinium

These metabolites can undergo further reactions such as glucuronidation, contributing to the pharmacokinetics of pyridostigmine.

Interaction with Nerve Agents

This compound is also studied for its protective effects against nerve agents like Soman. It acts by inhibiting acetylcholinesterase, thus reducing the binding of these irreversible inhibitors to the enzyme. This interaction can significantly increase the lethal dose (LD50) of Soman in animal models.

  • Research Findings on this compound

Recent studies have explored various aspects of this compound's chemical reactions and biological effects:

  • Metabolism Studies : Research indicates that after administration, pyridostigmine is metabolized into multiple products, with HNM being the most significant metabolite found in urine samples from patients receiving radiolabeled doses .

  • Pharmacokinetics : The elimination half-life varies between oral (approximately 200 minutes) and intravenous (about 97 minutes) administration . This difference underscores the importance of administration route on drug efficacy and metabolism.

This compound plays a crucial role in treating neuromuscular disorders and as a protective agent against chemical warfare agents. Its chemical reactions primarily involve hydrolysis by cholinesterases and interactions with various metabolites that can influence its therapeutic effectiveness and safety profile.

  • References

The information presented in this article draws from diverse authoritative sources including DrugBank, PubChem, and clinical pharmacology studies to ensure a comprehensive understanding of this compound's chemical reactions and implications in therapeutic applications .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Myasthenia Gravis and Lambert-Eaton Myasthenic Syndrome

Pyridostigmine bromide is primarily used to manage symptoms of myasthenia gravis, an autoimmune disorder characterized by muscle weakness and fatigue. It enhances neuromuscular transmission by preventing the breakdown of acetylcholine at the neuromuscular junction. The drug is marketed under the name Mestinon and has been a standard treatment since the 1950s .

1.2 Neurogenic Orthostatic Hypotension

Recent studies have indicated that pyridostigmine can significantly improve blood pressure in patients with neurogenic orthostatic hypotension without exacerbating supine hypertension. A randomized trial demonstrated that patients receiving pyridostigmine experienced notable improvements in standing diastolic blood pressure .

1.3 Gulf War Illness

This compound was administered to military personnel during the Gulf War as a protective measure against nerve agents. Research has indicated a potential association between its use and Gulf War Illness, with studies suggesting that prolonged exposure may lead to neurological symptoms .

Pharmacokinetics and Formulation Studies

2.1 Bioequivalence Studies

A study aimed at assessing the pharmacokinetics of new oral formulations of this compound compared to existing tablet forms found promising results for bioequivalence. This research is particularly relevant for patients who have difficulty swallowing tablets, as it explored easier-to-swallow liquid formulations .

2.2 Prolonged Release Formulations

Innovations in drug formulation have led to the development of prolonged-release matrix tablets of this compound. These formulations aim to enhance therapeutic efficacy by providing a steady release of the drug over time, potentially improving patient compliance and reducing side effects .

Case Studies

3.1 Bromide Intoxication

A notable case study reported a patient with myasthenia gravis who developed postoperative psychosis attributed to bromide intoxication from high doses of this compound. This case highlights the importance of monitoring bromide levels in patients receiving this medication, as elevated levels can lead to significant neurological symptoms .

3.2 Efficacy in Chronic Fatigue Models

Research using chronic mouse models has shown that pyridostigmine dosing can alleviate symptoms related to exercise fatigue and cognitive impairment, suggesting its potential utility beyond traditional applications .

Summary Table: Key Applications of this compound

ApplicationDescriptionEvidence Source
Myasthenia GravisTreatment for muscle weakness and fatigue
Lambert-Eaton Myasthenic SyndromeManagement of neuromuscular symptoms
Neurogenic Orthostatic HypotensionImproves standing blood pressure without worsening supine hypertension
Gulf War IllnessInvestigated for associations with multi-symptom illness
Prolonged Release FormulationsDevelopment of extended-release formulations for improved compliance
Bromide IntoxicationCase studies highlight risks associated with elevated bromide levels

Actividad Biológica

Pyridostigmine bromide (PB) is a reversible acetylcholinesterase inhibitor widely recognized for its therapeutic applications, particularly in the treatment of myasthenia gravis and as a pretreatment against nerve agents. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, clinical applications, case studies, and research findings.

Pyridostigmine functions primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh). By preventing ACh degradation, pyridostigmine increases ACh availability at neuromuscular junctions, thereby enhancing synaptic transmission and muscle contraction. This mechanism underlies its use in myasthenia gravis, a condition characterized by muscle weakness due to impaired neuromuscular transmission .

Pharmacokinetics:

  • Half-life: The mean plasma elimination half-life is approximately 200 minutes for oral administration and 97 minutes for intravenous administration .
  • Metabolism: Pyridostigmine is metabolized mainly via hydrolysis by cholinesterases and is excreted primarily unchanged through the urine .

Clinical Applications

Pyridostigmine has diverse clinical applications beyond myasthenia gravis treatment:

  • Obstructive Sleep Apnea (OSA): A study demonstrated that pyridostigmine significantly reduced the apnea-hypopnea index (AHI) in patients with mild to moderate OSA, suggesting its potential as a novel treatment option .
  • Neurogenic Orthostatic Hypotension (OH): Clinical trials have shown that pyridostigmine effectively improves standing blood pressure in patients with neurogenic OH without exacerbating supine hypertension .
  • Pediatric Intestinal Pseudo-obstruction: Case studies indicate that pyridostigmine can enhance gut motility in pediatric patients with chronic intestinal pseudo-obstruction, leading to significant clinical improvements .

Case Studies

  • Pediatric Intestinal Pseudo-obstruction:
    • A 2 mg/kg bid dose of pyridostigmine was administered to a pediatric patient, gradually increased to 3 mg/kg bid. The treatment resulted in marked reduction of abdominal distension and improvement in bowel movements within three days .
  • Obstructive Sleep Apnea:
    • In a double-blind study involving six male patients, administration of 90 mg pyridostigmine before sleep resulted in a 28.1% reduction in AHI and improved sleep satisfaction .
  • Neurogenic Orthostatic Hypotension:
    • In a randomized cross-over study, pyridostigmine significantly improved diastolic blood pressure without worsening supine hypertension, indicating its efficacy in managing OH symptoms .

Research Findings

Recent studies have explored various aspects of pyridostigmine's biological activity:

  • Immune Modulation: Pyridostigmine may act as an immune modulator by simulating the cholinergic anti-inflammatory pathway. In HIV-positive individuals, it was shown to reduce T cell activation and increase anti-inflammatory cytokines such as IL-10 while decreasing pro-inflammatory cytokines like IFN-gamma .
  • Toxicological Considerations: While generally well-tolerated, high doses can lead to toxicity characterized by cholinergic symptoms. A case report highlighted the successful management of self-poisoning with pyridostigmine using atropine and pralidoxime, underscoring the importance of prompt treatment in overdose scenarios .

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

Study FocusPopulationDosageKey Findings
Myasthenia Gravis TreatmentAdultsVariableImproved muscle strength and neuromuscular transmission
Obstructive Sleep ApneaAdults90 mg before sleep28.1% reduction in AHI
Neurogenic Orthostatic HypotensionAdults60 mgImproved standing BP without worsening supine hypertension
Pediatric Intestinal Pseudo-obstructionChildren2-3 mg/kg bidMarked reduction in abdominal distension

Q & A

Q. How should clinical trials be designed to evaluate the efficacy of pyridostigmine bromide in chronic neuromuscular disorders?

Category: Basic Research Methodology
Answer:
Clinical trials for chronic neuromuscular disorders (e.g., myasthenia gravis, postpolio syndrome) should adopt a randomized, double-blinded, placebo-controlled design with stratification based on disease severity. For example, in a 6-month trial for postpolio syndrome, participants were randomized to receive pyridostigmine (60 mg TID) or placebo, with outcomes measured via isometric muscle strength, fatigue scales, and quality-of-life metrics . Key considerations:

  • Sample size calculation: Ensure statistical power to detect clinically meaningful differences (e.g., ≥15% improvement in strength).
  • Outcome measures: Use validated tools like the SF-36 for quality of life and dynamometry for strength.
  • Compliance monitoring: Track adherence via pill counts or serum cholinesterase activity assays.
    Negative results in such trials (e.g., no significant improvement in fatigue or IGF-I levels ) highlight the need for subgroup analyses (e.g., patients with severe baseline weakness) to identify responsive populations.

Q. What experimental models are appropriate for assessing this compound’s effects on orthostatic hypotension?

Category: Advanced Experimental Design
Answer:
Repurposing pyridostigmine for orthostatic hypotension (OH) requires single-dose crossover studies with hemodynamic endpoints. A double-blind, four-arm crossover trial (placebo, pyridostigmine alone, pyridostigmine + midodrine) measured standing diastolic blood pressure (DBP) and heart rate hourly for 6 hours post-dose . Methodology includes:

  • Patient selection: Enroll neurogenic OH patients with autonomic failure confirmed via tilt-table testing.
  • Dose optimization: Use 60 mg pyridostigmine, balancing efficacy (modest DBP improvement: 3.7–6.4 mm Hg ) and tolerability.
  • Combination therapy: Test synergies with midodrine (e.g., 5 mg) to amplify peripheral vasoconstriction without exacerbating supine hypertension .

Q. How to design subchronic toxicity studies for this compound in preclinical models?

Category: Basic Toxicology Research
Answer:
Subchronic toxicity studies in rodents should follow OECD guidelines, using Sprague-Dawley rats dosed orally for 90 days. Key parameters :

  • Dose selection: Base on LD50 data (e.g., pyridostigmine’s ED50 in primates: 0.66 mg/kg ).
  • Endpoints: Monitor body weight, organ histopathology (e.g., liver, kidney), and serum cholinesterase inhibition.
  • Data management: Archive raw data, stability profiles, and analytical reports for regulatory compliance .
    Note: Pyridostigmine’s safety margin in primates is ~4× the therapeutic dose before behavioral toxicity occurs .

Q. What mechanisms underlie this compound-induced bromide intoxication, and how can they be detected in clinical studies?

Category: Advanced Toxicity Mechanisms
Answer:
Bromide intoxication arises from cumulative bromide ion exposure, as pyridostigmine contains a bromide moiety. Detection methods :

  • Serum assays: Direct measurement of bromide levels (reference range: <50 mg/dL).
  • Anion gap: Monitor for low/negative gaps due to bromide interference with chloride assays.
  • Risk factors: High-dose/long-term use (e.g., >600 mg/day) in renal impairment patients.
    Clinical vigilance is required for neuropsychiatric symptoms (e.g., psychosis ).

Q. How can conflicting epidemiological data on this compound’s role in Gulf War Syndrome be reconciled?

Category: Advanced Data Contradiction Analysis
Answer:
Conflicting Gulf War Syndrome (GWS) data stem from heterogeneous exposure profiles (e.g., pyridostigmine + pesticides + nerve agents) and poor wartime record-keeping . Methodological solutions:

  • Retrospective cohort studies: Use VA databases to correlate pyridostigmine use with neurocognitive deficits.
  • Proteomic analysis: Investigate biomarkers (e.g., acetylcholinesterase adducts) in veterans with chronic symptoms .
  • Animal models: Expose rodents to pyridostigmine + DEET/permethrin to mimic GWS chemical interactions .

Q. What spectroscopic techniques are optimal for studying this compound’s molecular interactions?

Category: Advanced Analytical Methods
Answer:
Surface-enhanced vibrational spectroscopy (SEVS) using gold nanoparticles enhances detection of pyridostigmine’s infrared absorption profiles. Experimental setup :

  • Substrate preparation: Deposit pyridostigmine on SiO2-Au nanoparticles for signal amplification (Fig. 4 ).
  • Dark-field microscopy: Map light scattering from gold microcrystals to correlate plasmonic fields with molecular binding (Fig. 5a-b ).
  • Data interpretation: Compare spectra across substrates (e.g., continuous gold films vs. nanoparticles) to identify adsorption dynamics.

Q. What formulation strategies improve this compound’s oral bioavailability?

Category: Advanced Pharmaceutical Development
Answer:
Phospholipid complexation enhances bioavailability by increasing intestinal permeability. Methodology from :

  • Complex preparation: Mix pyridostigmine with phosphatidylcholine in ethanol, evaporate, and lyophilize.
  • Characterization: Use DSC and XRD to confirm complex formation; assess solubility in simulated gastric fluid.
  • In vivo testing: Compare AUC and Cmax of complexed vs. free drug in rodent models. Results showed a 2.3× increase in bioavailability .

Q. How to evaluate this compound’s neurobehavioral toxicity in combination with other neurotoxins?

Category: Advanced Neurotoxicology
Answer:
Primate equilibrium platform (PEP) tasks quantify behavioral disruption from pyridostigmine-soman interactions. Key steps :

  • Dose titration: Administer pyridostigmine (0.1–2.0 mg/kg) and soman (1–5 µg/kg) to establish ED50 values.
  • Performance metrics: Track tracking errors and reaction times during PEP trials.
  • Biomarker correlation: Measure serum cholinesterase inhibition (≥70% for soman vs. ≤25% for pyridostigmine ).

Q. What pharmacodynamic models explain this compound’s prophylactic efficacy against nerve agents?

Category: Advanced Mechanism Studies
Answer:
Pyridostigmine’s reversible acetylcholinesterase (AChE) inhibition preemptively protects against irreversible organophosphate binding (e.g., soman). Experimental validation :

  • In vitro assays: Compare AChE activity post-pyridostigmine vs. neostigmine (lower bradycardia risk ).
  • Animal models: Pretreat rodents with pyridostigmine before soman exposure; measure survival and CNS toxicity.
  • Human extrapolation: Note FDA approval for soman prophylaxis despite lacking human trials .

Q. How can isotopic labeling (e.g., deuterium) advance this compound pharmacokinetic studies?

Category: Advanced Pharmacokinetics
Answer:
Deuterium-labeled pyridostigmine (e.g., Pyridostigmine D6 bromide) enables precise LC-MS/MS quantification. Methodology :

  • Synthesis: Replace six hydrogen atoms with deuterium in the pyridostigmine structure.
  • Tracer studies: Administer labeled/unlabeled drug to rodents; compare plasma half-life and tissue distribution.
  • Applications: Study drug-drug interactions (e.g., with midodrine) or metabolic pathways in hepatic impairment models.

Propiedades

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBTNPBYXSMOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023540
Record name Pyridostigmine bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN WATER, ALCOHOL, PRACTICALLY INSOL IN ETHER, ACETONE, BENZENE, FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN SOLVENT HEXANE
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

...PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF /ACH/ ACETYLCHOLINE BY ACHE /ACETYLCHOLINESTERASE/ @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACH /ACETYLCHOLINE/ THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED., Following admin of pyridostigmine bromide to rats, erythrocyte acetylcholinesterase activity recovered only slowly due to the covalent nature of inhibition. The logarithm of the plasma concn of pyridostigmine bromide was linearly related to the increase in tibialis twitch tension due to facilitation of neuromuscular transmission., Of 12 analogs of pyridostigmine prepared by reacting 2-substituted 3-pyridinols with the desired carbamoyl chloride 2-iodo-3-(dimethylcarbamoyloxy)pyridine methiodide was the most active inhibitor of acetylcholinesterase and butyrylcholinesterase. The progressive inhibition curves for AChE and BuChE are compared and related to ionic attraction and steric requirements of the inhibitors.
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

101-26-8
Record name Pyridostigmine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridostigmine bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDOSTIGMINE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridostigmine bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridostigmine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOSTIGMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI301NA53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

152-154 °C
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridostigmine bromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyridostigmine bromide
Reactant of Route 3
Reactant of Route 3
Pyridostigmine bromide
Reactant of Route 4
Reactant of Route 4
Pyridostigmine bromide
Reactant of Route 5
Reactant of Route 5
Pyridostigmine bromide
Reactant of Route 6
Pyridostigmine bromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.